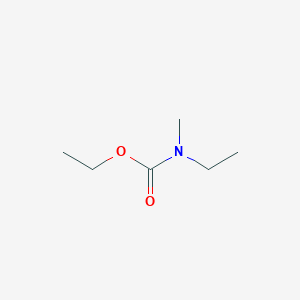

Carbamic acid, ethylmethyl-, ethyl ester

Übersicht

Beschreibung

Carbamic acid, ethylmethyl-, ethyl ester, also known as Ethyl methylcarbamate, Ethyl N-methylcarbamate, Methylurethane, N-Methylurethan, N-Methylurethane, Methylcarbamic acid, ethyl ester, is an organic compound . It is an ester of carbamic acid and is a white solid . Its molecular formula is C4H9NO2 and it has a molecular weight of 103.1198 .

Synthesis Analysis

Carbamic acid, which might also be called aminoformic acid or aminocarboxylic acid, is the chemical compound with the formula H2NCOOH. It can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures, which also yields ammonium carbamate [NH4]+[NH2CO2]− .Molecular Structure Analysis

The molecular structure of Carbamic acid, ethylmethyl-, ethyl ester is available as a 2d Mol file or as a computed 3d SD file . The IUPAC Standard InChI is InChI=1S/C4H9NO2/c1-3-7-4(6)5-2/h3H2,1-2H3, (H,5,6) .Chemical Reactions Analysis

Esters, such as Carbamic acid, ethylmethyl-, ethyl ester, undergo hydrolysis which is a most important reaction. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol. Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Wissenschaftliche Forschungsanwendungen

Occurrence in Foods and Beverages

Carbamic acid, ethylmethyl-, ethyl ester, also known as ethyl carbamate or urethane, is found at low levels in various fermented foods and beverages. It has been identified as genotoxic and carcinogenic in several species and is classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer. Ethyl carbamate is produced through several chemical mechanisms, including the ethanolysis of urea and photochemical oxidation of cyanide ion. It's detected in foods and beverages using techniques like gas chromatography and high-performance liquid chromatography (Weber & Sharypov, 2009).

Analytical Detection in Spirits

A study involving gas chromatography-mass spectrometry (GC-MS) analyzed the presence of ethyl carbamate in sugar cane spirits from Minas Gerais, Brazil. The concentration of ethyl carbamate varied significantly among samples, with some exceeding the legal limits. This study highlights the importance of monitoring and regulating ethyl carbamate levels in alcoholic beverages for consumer safety (Masson et al., 2014).

Role in Chemical Synthesis

Carbamic acid 2-trimethylsilylethyl ester has been used as an ammonia equivalent in the palladium-catalyzed amination of aryl halides. This chemical synthesis process is significant for preparing anilines with sensitive functional groups, demonstrating the utility of carbamic acid esters in organic chemistry (Mullick et al., 2010).

Therapeutic Research

Ethyl carbamate has been studied for its potential in treating chronic leukemia and other malignant neoplastic diseases. Early research in the 20th century explored its pharmacological properties, contributing to the understanding of its therapeutic potential and limitations (Hirschboeck & Lindert, 1948).

Wirkmechanismus

Ethyl N-Ethyl-N-Methylcarbamate, also known as Carbamic acid, ethylmethyl-, ethyl ester, is a compound with the molecular formula C4H9NO2 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It has been suggested that it may interact with the shiga-like toxin 1 subunit b in bacteriophage h30 .

Mode of Action

It is known that carbamate esters, to which this compound belongs, are often involved in reactions with water, forming a tetrahedral intermediate

Biochemical Pathways

It has been suggested that the formation of ethyl carbamate (ec) involves two phases, with the metabolic pathway partly shared with that of putrescine biosynthesis .

Pharmacokinetics

It is known that the compound is a small molecule , which may influence its bioavailability.

Result of Action

It is known that Ethyl Carbamate, a related compound, can cause DNA to be oxidized and depurinated by producing nitric oxide and oxygen

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl N-Ethyl-N-Methylcarbamate. For instance, it has been found in fermented foods and alcoholic beverages . The formation of Ethyl Carbamate, a related compound, can be influenced by factors such as the fermentation process and storage conditions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

Ethyl carbamate, the ethyl ester of carbamic acid, has been identified in fermented foods and alcoholic beverages. Since ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food .

Eigenschaften

IUPAC Name |

ethyl N-ethyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7(3)6(8)9-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPFLCTZNRMTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878847 | |

| Record name | Carbamic acid, ethylmethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77333-18-7 | |

| Record name | Carbamic acid, ethylmethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

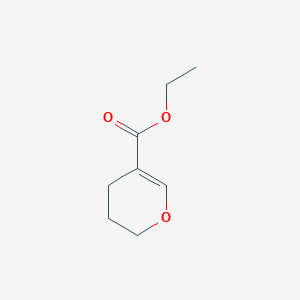

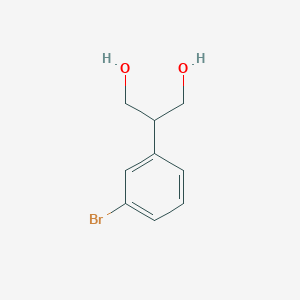

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)

![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)